N-[3-(4-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine
Overview
Description
N-[3-(4-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine is an organic compound that belongs to the class of amines This compound features a complex structure with a phenoxy group, a propyl chain, and a methoxypropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-butan-2-ylphenol with an appropriate halogenated propyl compound under basic conditions to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then subjected to alkylation with 3-methoxypropan-1-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: For substitution reactions, common nucleophiles include halides and alkoxides.
Major Products
Oxidation Products: Oxidized derivatives of the amine and phenoxy groups.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds where the phenoxy group is replaced by other functional groups.
Scientific Research Applications
N-[3-(4-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(4-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine exerts its effects involves interactions with specific molecular targets. These may include:
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Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, affecting metabolic pathways.
Properties
IUPAC Name |
N-[3-(4-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-4-15(2)16-7-9-17(10-8-16)20-14-6-12-18-11-5-13-19-3/h7-10,15,18H,4-6,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZXAJCVKXPHHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCNCCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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